A'-Neogammacerane, (17alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A’-Neogammacerane, (17alpha)- is a hydrocarbon compound belonging to the hopane family. It is known for its unique molecular structure and is often used as a biomarker in petroleum products . The compound has a molecular formula of C30H52 and a molecular weight of 412.73.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A’-Neogammacerane, (17alpha)- involves several steps, including the cyclization of squalene or related triterpenoids. The reaction conditions typically require high temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of A’-Neogammacerane, (17alpha)- is often carried out through the extraction and purification from natural sources, such as crude oil. The process involves distillation and chromatographic techniques to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: A’-Neogammacerane, (17alpha)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
A’-Neogammacerane, (17alpha)- has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the identification of hopanes in petroleum products.
Biology: Serves as a biomarker for studying the biological origins of petroleum.
Medicine: Investigated for its potential anti-inflammatory properties.
Industry: Utilized in the characterization of crude oil and its derivatives.
Wirkmechanismus
The mechanism of action of A’-Neogammacerane, (17alpha)- involves its interaction with biological membranes and enzymes. The compound can modulate the activity of certain enzymes involved in lipid metabolism, thereby exerting its effects. The molecular targets include membrane-bound enzymes and receptors involved in lipid biosynthesis .
Vergleich Mit ähnlichen Verbindungen
- 17alpha(H),21beta(H)-Hopane
- 17beta(H),21beta(H)-Hopane
- 17alpha(H),21alpha(H)-Hopane
Comparison: A’-Neogammacerane, (17alpha)- is unique due to its specific stereochemistry and molecular structure, which distinguishes it from other hopanes. Its unique structure makes it a valuable biomarker for petroleum products, providing insights into the geological history and biological origins of crude oil .
Eigenschaften
CAS-Nummer |
13849-96-2 |
---|---|
Molekularformel |
C30H52 |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(3R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23+,24-,25-,27+,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
ZRLNBWWGLOPJIC-SUWMKODTSA-N |
SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Isomerische SMILES |
CC(C)[C@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Kanonische SMILES |
CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.